molecular formula C8H12N2O3S B15345596 N,N-Dimethylsulfamic acid o-aminophenyl ester CAS No. 73927-03-4

N,N-Dimethylsulfamic acid o-aminophenyl ester

Cat. No.: B15345596
CAS No.: 73927-03-4
M. Wt: 216.26 g/mol
InChI Key: YOFUDCNRYWXWSA-UHFFFAOYSA-N
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Description

N,N-Dimethylsulfamic acid o-aminophenyl ester is a sulfamate ester characterized by a sulfamic acid core (H$2$NSO$3^-$) where the nitrogen is dimethylated, and the hydroxyl group is replaced by an o-aminophenyl ester moiety. This structural configuration confers unique reactivity and solubility properties, making it relevant in pharmaceutical and agrochemical research.

Properties

CAS No.

73927-03-4

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

(2-aminophenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C8H12N2O3S/c1-10(2)14(11,12)13-8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3

InChI Key

YOFUDCNRYWXWSA-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylsulfamic acid o-aminophenyl ester typically involves the reaction of o-aminophenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylsulfamic acid o-aminophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethylsulfamic acid o-aminophenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Dimethylsulfamic acid o-aminophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bupirimate

  • Structure: Bupirimate ([5-butyl-2-(ethylamino)-6-methylpyrimidin-4-yl] N,N-dimethylsulfamate) shares the N,N-dimethylsulfamate group but incorporates a pyrimidine ring substituted with alkyl and amino groups .
  • Properties: Higher molecular weight (321.45 g/mol) due to the pyrimidine moiety. Enhanced lipophilicity from the butyl and ethylamino groups, facilitating membrane penetration.
  • Applications : Primarily used as a systemic fungicide, targeting fungal sterol biosynthesis .

2-Aminophenyl Sulfate

  • Structure: An ester of sulfuric acid with an o-aminophenyl group, lacking the dimethylated sulfamic acid core .
  • Properties :
    • Lower molecular weight (~207 g/mol) and higher acidity due to the sulfate group.
    • Rapid hydrolysis in aqueous environments compared to sulfamates.

O-Phenyl-N,N′-Dimethyl Phosphorodiamidate

  • Structure : Features a phosphorodiamidate group (PO$2$(NH$2$)$_2$) linked to a phenyl ring instead of sulfamate .
  • Properties :
    • Greater resistance to nucleophilic attack due to phosphorus electronegativity.
    • Molecular weight ~200 g/mol.
  • Applications : Utilized in peptide synthesis and polymer chemistry as a coupling agent .

N-Methyl-N-(o-Aminophenyl)anthranilic Acid Methyl Ester

  • Structure: Contains an o-aminophenyl group but integrated into an anthranilic acid ester framework .
  • Properties :
    • Enhanced aromaticity and rigidity due to the anthranilic core.
    • Molecular weight ~302 g/mol.
  • Applications : Intermediate in anti-inflammatory drug synthesis, highlighting divergent biological targeting compared to sulfamates .

Data Tables

Table 1: Structural and Functional Comparison

Compound Central Atom Key Substituents Molecular Weight (g/mol) Primary Application
N,N-Dimethylsulfamic acid o-aminophenyl ester Sulfur o-aminophenyl ~246 Pharmaceutical research
Bupirimate Sulfur Pyrimidine, butyl, ethylamino 321.45 Fungicide
2-Aminophenyl sulfate Sulfur o-aminophenyl ~207 Metabolic intermediate
O-Phenyl-N,N′-dimethyl phosphorodiamidate Phosphorus Phenyl ~200 Polymer chemistry
N-Methyl-N-(o-aminophenyl)anthranilic ester Carbon Anthranilic acid, methyl ~302 Anti-inflammatory synthesis

Table 2: Reactivity and Stability

Compound Hydrolysis Rate Solubility in Water Thermal Stability
This compound Moderate Moderate High
Bupirimate Slow Low Moderate
2-Aminophenyl sulfate Rapid High Low
O-Phenyl-N,N′-dimethyl phosphorodiamidate Very slow Low High

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